JWH 122 N-(5-hidroxipentil) metabolito

Descripción general

Descripción

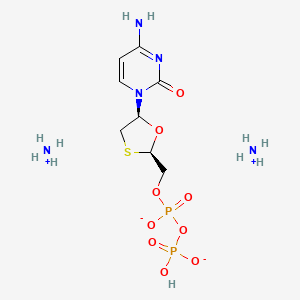

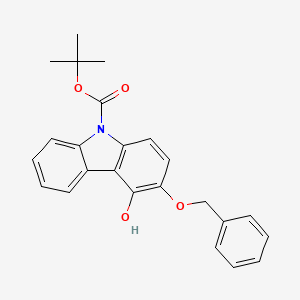

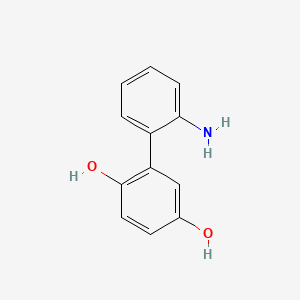

JWH 122 is a synthetic cannabinoid (CB) of the naphthoylindole class that is structurally related to JWH 018 and JWH 073. It displays high-affinities for both CB1 (Ki = 0.69 nM) and CB2 (Ki = 1.2 nM) receptors. JWH 122 N-(5-hydroxypentyl) metabolite is a metabolite of JWH 122 that is characterized by monohydroxylation of the N-alkyl chain. Currently, there are no reports of its biological activity.

Aplicaciones Científicas De Investigación

Química Forense & Toxicología

JWH 122 N-(5-hidroxipentil) metabolito: se utiliza ampliamente en toxicología forense como un estándar de referencia analítica . Ayuda en la identificación y cuantificación de cannabinoides sintéticos en especímenes biológicos. Esta aplicación es crucial para las investigaciones legales y médicas, particularmente en casos de sospecha de abuso de drogas.

Farmacología Clínica

En farmacología clínica, este metabolito se utiliza para comprender la farmacocinética y la farmacodinamia de los cannabinoides sintéticos . Ayuda en la evaluación de la eficacia, seguridad y posibles usos terapéuticos de los fármacos.

Espectrometría de Masas

El compuesto se utiliza en espectrometría de masas para desarrollar y validar métodos analíticos para la detección de cannabinoides sintéticos en diversas matrices . Esto es vital tanto para la investigación como para el diagnóstico clínico.

Investigación del Receptor Cannabinoid

This compound: es significativo en la investigación del receptor cannabinoide. Sirve como una herramienta para estudiar las afinidades de unión y las actividades en los receptores CB1 y CB2, que son cruciales para comprender los efectos de los cannabinoides en el cuerpo humano .

Estudios de Metabolismo de Fármacos

Los investigadores utilizan este metabolito para explorar el metabolismo de los cannabinoides sintéticos. Ayuda a identificar las vías metabólicas y la formación de metabolitos activos/inactivos .

Mecanismo De Acción

Target of Action

The primary targets of the JWH 122 N-(5-hydroxypentyl) metabolite are the cannabinoid receptors CB1 and CB2 . These receptors are part of the endocannabinoid system, which plays a crucial role in numerous physiological processes, including pain sensation, mood, and memory.

Mode of Action

The JWH 122 N-(5-hydroxypentyl) metabolite interacts with its targets, the CB1 and CB2 receptors, by binding to them with high affinity . This binding triggers a series of events within the cell, leading to changes in the cell’s activity, shape, or survival.

Biochemical Pathways

It is known that the activation of cannabinoid receptors can influence several signaling pathways, including the adenylate cyclase-camp pathway, the map kinase pathway, and the pi3 kinase/akt pathway .

Pharmacokinetics

It is known that the compound is characterized by monohydroxylation of the n-alkyl chain .

Result of Action

The molecular and cellular effects of the JWH 122 N-(5-hydroxypentyl) metabolite’s action depend on the specific cell type and the state of the cell. In general, activation of cannabinoid receptors can lead to changes in cell activity, changes in the shape of the cell, or even cell death .

Action Environment

Environmental factors can influence the action, efficacy, and stability of the JWH 122 N-(5-hydroxypentyl) metabolite. For example, the presence of other molecules that can bind to the cannabinoid receptors can affect the metabolite’s ability to interact with its targets. Additionally, factors such as temperature and pH can influence the metabolite’s stability .

Análisis Bioquímico

Biochemical Properties

JWH 122 N-(5-hydroxypentyl) metabolite displays high affinities for both the central CB 1 receptor (K i = 0.69 nM) and the peripheral CB 2 receptor (K i = 1.2 nM) . The interaction between this compound and these receptors is likely to influence its biochemical properties .

Cellular Effects

Given its high affinity for CB 1 and CB 2 receptors, it is likely to influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Its high affinity for CB 1 and CB 2 receptors suggests that it may exert its effects at the molecular level through binding interactions with these receptors .

Propiedades

IUPAC Name |

[1-(5-hydroxypentyl)indol-3-yl]-(4-methylnaphthalen-1-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H25NO2/c1-18-13-14-22(20-10-4-3-9-19(18)20)25(28)23-17-26(15-7-2-8-16-27)24-12-6-5-11-21(23)24/h3-6,9-14,17,27H,2,7-8,15-16H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRALTDRFXRCGRH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C2=CC=CC=C12)C(=O)C3=CN(C4=CC=CC=C43)CCCCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H25NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001017816 | |

| Record name | JWH-122 N-(5-hydroxypentyl) metabolite | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001017816 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

371.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1379604-68-8 | |

| Record name | JWH-122 N-(5-hydroxypentyl)metabolite | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1379604688 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | JWH-122 N-(5-hydroxypentyl) metabolite | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001017816 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (1-(5-HYDROXYPENTYL)-1H-INDOL-3-YL)(4-METHYL-1-NAPHTHALENYL)METHANONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1DXC0K8NY0 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

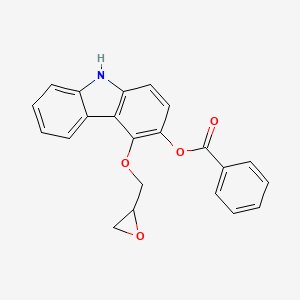

![5-[(3-Benzoyloxy-9H-carbazol-4-yloxy)methyl]-3-[2-(2-methoxyphenoxy)ethyl]-2-oxazolidinone](/img/structure/B584175.png)

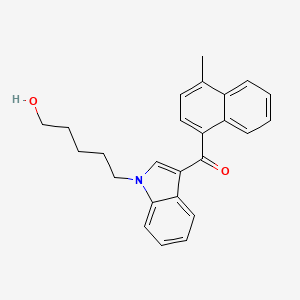

![5-(Hydroxymethyl)-3-[2-(2-methoxyphenoxy)ethyl]-2-oxazolidinone](/img/structure/B584176.png)